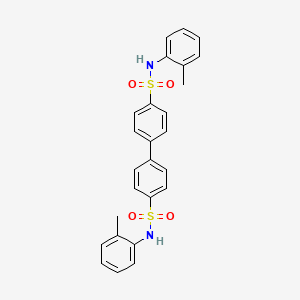
N-(2,4-dichlorophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea
説明
N-(2,4-dichlorophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea, also known as DCPTU, is a chemical compound that has been widely used in scientific research. DCPTU is a urea derivative and has been shown to have various biochemical and physiological effects.
作用機序
N-(2,4-dichlorophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea acts as a blocker of TRPM8 and voltage-gated potassium channels and an activator of TRPA1 channels. TRPM8 channels are activated by cold temperatures and menthol, while voltage-gated potassium channels are involved in the regulation of membrane potential. TRPA1 channels are activated by various stimuli, including cold temperatures, environmental irritants, and inflammatory mediators. By blocking or activating these channels, this compound can modulate various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to modulate thermosensation, pain perception, and inflammation. This compound has also been shown to have anti-tumor activity and to inhibit the growth of various cancer cell lines. Additionally, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
N-(2,4-dichlorophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea is a useful tool for studying the role of TRPM8, voltage-gated potassium, and TRPA1 channels in various biological processes. This compound is relatively easy to synthesize and can be used in a laboratory setting. However, one limitation of this compound is its specificity, as it may also affect other ion channels and receptors. Additionally, the effects of this compound may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for the use of N-(2,4-dichlorophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea in scientific research. One area of interest is the development of this compound analogs with increased specificity and potency. Additionally, this compound could be used in combination with other compounds to study the interactions between different ion channels and receptors. Finally, this compound could be used in preclinical studies to investigate its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Conclusion:
This compound is a useful tool for studying the role of ion channels and receptors in various biological processes. This compound has been shown to have various biochemical and physiological effects, including its ability to modulate thermosensation, pain perception, and inflammation. While this compound has some limitations, its ease of synthesis and versatility make it a valuable compound for scientific research. Future studies on this compound could lead to the development of new therapies for various diseases.
科学的研究の応用
N-(2,4-dichlorophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea has been used in various scientific research studies, including its use as a TRPM8 channel blocker, a voltage-gated potassium channel blocker, and a TRPA1 channel activator. TRPM8 channels are involved in thermosensation, while voltage-gated potassium channels play a role in regulating membrane potential. TRPA1 channels are involved in pain perception and inflammation. This compound has also been used as a tool to study the role of these channels in various biological processes.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS/c17-11-6-7-13(12(18)8-11)19-15(22)21-16-20-14(9-23-16)10-4-2-1-3-5-10/h1-9H,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNDBGSNJZOGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide](/img/structure/B3440773.png)
![8,8,10,10-tetramethyl-2-[(2-methylphenoxy)methyl]-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3440781.png)
![4-bromo-N-[1-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B3440793.png)

![2,5-bis[(phenylacetyl)amino]terephthalic acid](/img/structure/B3440816.png)

![benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate](/img/structure/B3440831.png)

![N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3440845.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(4-nitrophenoxy)benzamide](/img/structure/B3440851.png)

![{[3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B3440877.png)

